N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
CAS No.: 1105214-90-1
Cat. No.: VC11980967
Molecular Formula: C22H24N2O3S2
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105214-90-1 |
|---|---|
| Molecular Formula | C22H24N2O3S2 |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C22H24N2O3S2/c1-5-17-6-8-19(9-7-17)24(4)29(26,27)20-10-11-28-21(20)22(25)23-18-13-15(2)12-16(3)14-18/h6-14H,5H2,1-4H3,(H,23,25) |
| Standard InChI Key | CIZGUDWKOMMQRX-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C)C |
| Canonical SMILES | CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C)C |
Introduction
N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C22H24N2O3S2 and a molecular weight of 428.6 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
Although specific synthesis details for N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide are not readily available, compounds with similar structures often involve multi-step syntheses. These typically include reactions such as sulfonamide formation and carboxamide coupling, which can be achieved using various reagents and catalysts.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not available, thiophene derivatives are known for their potential in various therapeutic areas. For example, some thiophene-based compounds have shown anti-inflammatory, antitumor, and antimicrobial activities . The presence of sulfamoyl and carboxamide groups in this compound suggests potential interactions with biological targets, which could be explored further through in vitro and in vivo studies.
Future Research Directions
Given the lack of detailed information on the biological activity of N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, future research should focus on:
-
Synthesis Optimization: Developing efficient and cost-effective synthesis protocols.
-
Biological Evaluation: Conducting in vitro and in vivo studies to assess potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and drug-like properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume